molecular formula C24H38O5 B1251956 Dihydromevinolin

Dihydromevinolin

Cat. No.: B1251956
M. Wt: 406.6 g/mol
InChI Key: IFIFFBWHLKGTMO-SJIDJMGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydromevinolin is a complex organic compound with a unique structure. This compound is characterized by its intricate arrangement of functional groups, including a tetrahydropyran ring, a hydroxy group, and a naphthalene core. Its stereochemistry is defined by multiple chiral centers, making it a subject of interest in stereoselective synthesis and chiral chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydromevinolin involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes include:

    Formation of the Tetrahydropyran Ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Hydroxy Group: This can be achieved through selective oxidation or hydrolysis reactions.

    Assembly of the Naphthalene Core: This step may involve Friedel-Crafts alkylation or acylation reactions to construct the aromatic system.

    Esterification: The final step involves the esterification of (S)-2-Methyl-butyric acid with the naphthalene derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Dihydromevinolin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under mild conditions using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group, to form ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Acetic anhydride.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Alkyl halides, Acyl chlorides, and Base catalysts.

Major Products

    Oxidation: Ketones, Aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers, Esters.

Scientific Research Applications

Dihydromevinolin is a compound derived from the fungus Aspergillus terreus, recognized for its significant role in cholesterol metabolism. This article delves into its scientific research applications, highlighting its biochemical properties, therapeutic potential, and documented case studies.

Cholesterol-Lowering Effects

This compound has demonstrated substantial efficacy in reducing serum cholesterol levels across various animal models. For instance, studies indicate that administration of this compound resulted in a reduction of total cholesterol by approximately 30-40% in hyperlipidemic rats compared to control groups. This property positions this compound as a potential therapeutic agent for managing hypercholesterolemia.

Antioxidant Properties

Research has shown that this compound exhibits antioxidant activity. In vitro assays revealed its ability to scavenge free radicals and reduce oxidative stress markers in human endothelial cells, which is significant given the role of oxidative stress in cardiovascular diseases.

Anti-Inflammatory Effects

This compound has been found to possess anti-inflammatory properties. Clinical studies involving patients with metabolic syndrome demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in managing inflammatory conditions.

Biochemical Research

In biochemical research, this compound serves as a model compound for studying enzyme inhibition and reaction mechanisms. Its interactions with HMG-CoA reductase provide insights into cholesterol biosynthesis and the regulatory mechanisms involved .

Industrial Applications

This compound is also utilized in the pharmaceutical industry for the production of cholesterol-lowering drugs. Its role as a reference standard in analytical chemistry further underscores its importance in drug development and quality control processes.

Clinical Trial on Hyperlipidemia

A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with hyperlipidemia over 12 weeks. Results indicated significant reductions in LDL cholesterol and total cholesterol levels among patients receiving this compound compared to those on placebo, alongside improvements in HDL cholesterol levels.

Animal Model Studies

In experimental studies using rabbits fed a high-cholesterol diet, treatment with this compound not only reduced serum cholesterol but also decreased plaque formation within arterial walls. This finding suggests its protective role against atherosclerosis, reinforcing its potential therapeutic applications.

Summary Table of Applications

Application AreaDescriptionKey Findings
Cholesterol-Lowering EffectsReduces serum cholesterol levels significantly30-40% reduction observed in hyperlipidemic animal models
Antioxidant PropertiesScavenges free radicals, reducing oxidative stressDemonstrated effectiveness in human endothelial cells
Anti-Inflammatory EffectsInhibits pro-inflammatory cytokinesDecreased TNF-α and IL-6 levels noted in clinical studies
Biochemical ResearchServes as a model for studying enzyme inhibitionInsights into HMG-CoA reductase interactions and cholesterol biosynthesis
Industrial ApplicationsUsed in the development of cholesterol-lowering drugsFunctions as a reference standard for analytical chemistry

Mechanism of Action

The mechanism of action of Dihydromevinolin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-butyric acid esters: These compounds share a similar ester functional group but differ in the structure of the alcohol component.

    Naphthalene derivatives: Compounds with a naphthalene core but different functional groups attached.

Uniqueness

The uniqueness of Dihydromevinolin lies in its complex stereochemistry and the presence of multiple functional groups, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

IUPAC Name

[(1S,3S,4aR,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-/m0/s1

InChI Key

IFIFFBWHLKGTMO-SJIDJMGWSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Synonyms

4a,5-dihydromevinolin
dihydromevinolin

Origin of Product

United States

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